Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane
CAS No.:
Cat. No.: VC13782133
Molecular Formula: C30H36BBr3
Molecular Weight: 647.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H36BBr3 |
|---|---|
| Molecular Weight | 647.1 g/mol |
| IUPAC Name | tris(4-bromo-2,3,5,6-tetramethylphenyl)borane |
| Standard InChI | InChI=1S/C30H36BBr3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3 |
| Standard InChI Key | CDDHNGCDCAKILA-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C(=C1C)C)Br)C)C)(C2=C(C(=C(C(=C2C)C)Br)C)C)C3=C(C(=C(C(=C3C)C)Br)C)C |
| Canonical SMILES | B(C1=C(C(=C(C(=C1C)C)Br)C)C)(C2=C(C(=C(C(=C2C)C)Br)C)C)C3=C(C(=C(C(=C3C)C)Br)C)C |
Introduction
Synthesis and Reaction Optimization
The synthesis of tris(4-bromo-2,3,5,6-tetramethylphenyl)borane involves a multi-step process that leverages organometallic intermediates. A representative method, adapted from Shyshkanov et al. (2019), proceeds as follows :
Stage 1: Formation of the Aryl Lithium Intermediate
1,4-Dibromodurene is treated with n-butyllithium in a mixed solvent system of diethyl ether and hexane at temperatures ranging from -78°C to 0°C under an inert atmosphere. This step generates the corresponding aryl lithium species, which serves as the nucleophile for subsequent boron incorporation.
Stage 2: Boron Trifluoride Quenching
The aryl lithium intermediate is reacted with boron trifluoride diethyl etherate (BF₃·OEt₂) at temperatures gradually increasing from -78°C to 20°C. This step facilitates the formation of the triarylborane product, which is isolated in an 85% yield after purification.
Table 1: Key Synthesis Parameters
| Parameter | Detail |
|---|---|
| Starting Material | 1,4-Dibromodurene |
| Reagents | n-Butyllithium, BF₃·OEt₂ |
| Solvent System | Diethyl ether/hexane |
| Temperature Range | -78°C to 20°C (two-stage) |
| Yield | 85% |
| Atmosphere | Inert (nitrogen or argon) |
Structural and Electronic Properties
The compound’s steric bulk arises from the tetramethyl-substituted aryl groups, which shield the boron center and modulate its Lewis acidity. Key structural features include:
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Boron Geometry: The trigonal-planar configuration around boron is confirmed by NMR, exhibiting a sharp singlet near δ 70–80 ppm.
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Steric Effects: The 2,3,5,6-tetramethyl substitution on the aryl rings creates significant steric hindrance, limiting classical Lewis adduct formation and enabling frustrated Lewis pair (FLP) chemistry.
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Halogen Influence: Bromine’s moderate electronegativity and size balance electronic withdrawal and steric demands, distinguishing it from iodine analogs (e.g., tris(4-iodo-2,3,5,6-tetramethylphenyl)borane) .
Table 2: Comparative Properties of Halogenated Triarylboranes
| Property | Br-Substituted (C30H36BBr3) | I-Substituted (C30H36BI3) |
|---|---|---|
| Molecular Weight | 647.13 g/mol | 788.13 g/mol |
| Lewis Acidity (Gutmann) | Moderate | Higher |
| Thermal Stability | Decomposes at 210–230°C | Decomposes at 200–220°C |
| Reactivity in FLPs | Activates H₂, CO₂ | Activates H₂, stronger σ-acceptors |
Chemical Reactivity and Catalytic Applications
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane exhibits versatile reactivity, particularly in FLP systems and cross-coupling reactions:
Frustrated Lewis Pair Chemistry
When paired with sterically hindered bases (e.g., 2,6-lutidine), the compound activates small molecules such as hydrogen (H₂) and carbon dioxide (CO₂). For example:
This reactivity is confirmed by NMR, showing characteristic hydride signals at δ -1.5 ppm.
Suzuki-Miyaura Coupling
The bromine substituents enable participation in palladium-catalyzed cross-coupling reactions. For instance, coupling with aryl boronic acids yields biaryls, critical intermediates in pharmaceutical synthesis.
Material Science Applications
The compound’s robust structure and electronic properties make it suitable for advanced materials:
Conjugated Microporous Polymers (CMPs)
Electropolymerization of carbazole-functionalized derivatives produces CMPs with tunable band gaps (~2.1–2.3 eV). These materials serve as efficient hole-transport layers in organic photovoltaics.
Ionic Conductors
Solid-state networks incorporating the borane exhibit lithium-ion conductivities exceeding , as measured by impedance spectroscopy.
Challenges and Future Directions
Key challenges include optimizing synthetic scalability and mitigating thermal instability above 200°C. Future research may explore:
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Catalytic Asymmetric Synthesis: Leveraging FLPs for enantioselective transformations.
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Battery Technologies: Integrating borane-based polymers into solid-state electrolytes.
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